Ethyl 4-(4-methylpiperazin-1-YL)benzoate
Overview
Description
Ethyl 4-(4-methylpiperazin-1-YL)benzoate is a chemical compound with the molecular formula C14H20N2O2 . It is used in scientific research and has diverse applications, including drug development, medicinal chemistry, and pharmaceutical synthesis.
Synthesis Analysis
The synthesis of compounds similar to Ethyl 4-(4-methylpiperazin-1-YL)benzoate has been reported in the literature. For instance, a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor toward imatinib, has been described . The synthesis involved the direct reductive alkylation of 4-formylbenzoic acid with 1-methylpiperazine .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(4-methylpiperazin-1-YL)benzoate can be inferred from its molecular formula C14H20N2O2 . Detailed properties such as melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications
Application in Oncology Research
Summary of the Application
“Ethyl 4-(4-methylpiperazin-1-YL)benzoate” is used in the synthesis of Imatinib , an anticancer drug. Imatinib is an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase, which has shown unprecedented efficacy for the treatment of Bcr-Abl positive Chronic Myelogenous Leukemia (CML) .
Methods of Application or Experimental Procedures
The synthesis of Imatinib involves coupling the amine and carboxylic acid precursors using N, N ′-carbonyldiimidazole (CDI) as a condensing agent . The aromatic amine and 4- [(4-methylpiperazin-1-yl)methyl]benzoyl chloride are the two key intermediates . The reaction is performed by heating in a large volume of pyridine .
Results or Outcomes Obtained
Imatinib has shown unprecedented efficacy for the treatment of Bcr-Abl positive CML . It has also been found to have an inhibitory effect on other tyrosine kinase targets: c-Kit, which is thought to play a role in the formation of gastrointestinal stromal tumor , and a platelet-derived growth factor receptor involved in the pathogenesis of the idiopathic hypereosinophilic syndrome .
properties
IUPAC Name |
ethyl 4-(4-methylpiperazin-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-18-14(17)12-4-6-13(7-5-12)16-10-8-15(2)9-11-16/h4-7H,3,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWDRYXONDYIGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609787 | |
Record name | Ethyl 4-(4-methylpiperazin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-methylpiperazin-1-YL)benzoate | |
CAS RN |
773137-71-6 | |
Record name | Ethyl 4-(4-methylpiperazin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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